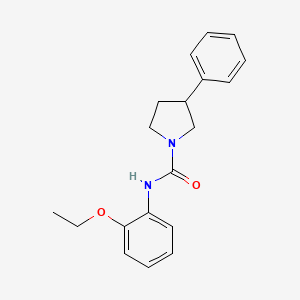

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Description

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and an ethoxyphenyl group

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-23-18-11-7-6-10-17(18)20-19(22)21-13-12-16(14-21)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNQIHSPXLLAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 2-ethoxyaniline with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process would likely include steps such as the preparation of starting materials, the coupling reaction, and purification. Quality control measures would be implemented to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrrolidine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium methoxide).

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a pyrrolidine ring attached to both an ethoxyphenyl and a phenyl group, allows it to interact with various biological targets, making it a candidate for pharmacological studies.

Scientific Research Applications

This compound serves as a building block in synthesizing complex organic molecules, acting as an intermediate in producing pharmaceuticals and agrochemicals. It is also investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties, and may act as a ligand for certain biological targets. Furthermore, it is explored for potential therapeutic effects, including its ability to modulate specific biological pathways or receptors. In industry, it is utilized in developing new materials with specific properties, like polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves interaction with molecular targets in biological systems, where it may bind to specific receptors or enzymes, modulating their activity. The precise pathways and targets depend on the specific application and biological context.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, pyrrolidine derivatives have shown activity against different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | IGR39 | 100 | Effective in reducing cell viability |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | PPC-1 | No effect | Ineffective in 3D cell cultures |

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

- N-(2-ethoxyphenyl)-2-methoxybenzamide

- N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide

- 3-(2-ethoxyphenyl)-1-phenylprop-2-en-1-one

Uniqueness

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is unique due to its specific combination of a pyrrolidine ring, a phenyl group, and an ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, highlighting its potential as a versatile research tool.

Biological Activity

N-(2-ethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to both an ethoxyphenyl group and a phenyl group. This unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its binding to specific receptors or enzymes within biological systems. The compound may modulate the activity of these targets, influencing various cellular pathways. However, detailed studies are still required to fully elucidate these mechanisms and their implications for therapeutic applications.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of pyrrolidines have shown varying degrees of activity against different cancer cell lines:

These findings suggest that while some derivatives exhibit promising anticancer activity, others may not be effective in certain contexts.

Antimicrobial and Antiviral Activity

This compound has been explored for its antimicrobial and antiviral properties. Preliminary studies indicate potential efficacy against various pathogens, but specific data on this compound remains limited. It is hypothesized that the compound may act as a ligand for specific biological targets involved in microbial resistance mechanisms.

Case Studies and Research Findings

- Screening Studies : A focused screening of similar compounds has identified several active derivatives that inhibit specific enzymes or receptors linked to disease pathways. For example, pyrrolidine derivatives have been noted for their ability to inhibit Notum carboxylesterase activity, which plays a role in developmental processes and cancer progression .

- In Vitro Evaluations : In vitro evaluations have demonstrated the potential of certain pyrrolidine derivatives to reduce cell migration in cancer models, suggesting a role in metastasis inhibition. The wound healing assay results indicated significant effects at low concentrations, highlighting the therapeutic potential of these compounds .

- Mechanistic Insights : Structural analyses through co-crystallization techniques have provided insights into how these compounds interact with their biological targets. Understanding binding affinities and conformations can inform future drug design efforts aimed at optimizing efficacy and reducing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.